(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Lipophilicity ADME Drug-likeness

Optimize your anti-inflammatory & antimicrobial screening cascades with this N-arylcinnamamide. Ortho-ethoxy substitution uniquely tunes H-bond acceptor capacity (HBA=3) vs. 2-ethyl/chloro analogs, enabling matched-pair target deconvolution. With XLogP3-AA 3.4 & TPSA 47.6 Ų, it starts with a favorable ADME profile for COX-2/NF-κB lead optimization. Also ideal for QSAR diversity & Gram-positive antimicrobial panels.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 887347-14-0
Cat. No. B2766914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide
CAS887347-14-0
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
InChIInChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+
InChIKeyBTGKMTZRSGJPNQ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide (CAS 887347-14-0)


(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide (CAS 887347-14-0, PubChem CID 7465077) is a synthetic chromene-cinnamamide hybrid featuring a 2H-chromen-3-yl moiety linked via an (E)-prop-2-enamide bridge to an ortho-ethoxyphenyl group [1]. The compound belongs to the N-arylcinnamamide class, a scaffold associated with anti-inflammatory, antimicrobial, and anticancer activities in the broader literature [2]. Its computed XLogP3-AA of 3.4 and topological polar surface area (TPSA) of 47.6 Ų position it within drug-like physicochemical space [1]. Important caveat: no primary research paper with quantitative biological data for this specific compound was identified as of the search date; differentiation evidence is therefore derived from computed properties, structural comparisons with closest analogs, and class-level scaffold inference.

Why Generic Substitution Is Not Advisable for the (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide Scaffold


The ortho-substitution pattern on the N-phenyl ring of this chromene-cinnamamide series exerts a decisive influence on lipophilicity, hydrogen-bond acceptor (HBA) capacity, and molecular flexibility—parameters that govern membrane permeability and target binding. Replacing the ortho-ethoxy group with a methyl, chloro, or methoxy substituent changes XLogP3-AA by up to 0.9 log units, alters HBA count from 2 to 3, and modifies rotatable bond count, each of which can shift a compound's ADME and target engagement profile [1]. Furthermore, published SAR on N-arylcinnamamides demonstrates that subtle substituent changes on the anilide ring can determine whether a compound acts as an NF-κB attenuator, a COX-2 selective inhibitor, or an antimicrobial agent [2]. Simple in-class interchange without comparative data therefore risks selecting a compound with a fundamentally different biological signature.

Quantitative Differentiation Evidence for (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Ortho-Ethoxy vs. Ortho-Ethyl and Ortho-Chloro Analogs

The target compound (2-ethoxy) has a computed XLogP3-AA of 3.4, intermediate between the more lipophilic 2-ethyl analog (3.9) and the 2-chloro analog (3.7), and slightly higher than the 2-methoxy analog (3.0) [1]. This positions the ethoxy compound in a favorable lipophilicity window (LogP 1–4) associated with balanced aqueous solubility and membrane permeability, whereas the 2-ethyl analog at 3.9 begins to approach the upper limit where solubility and metabolic stability may be compromised.

Lipophilicity ADME Drug-likeness

Hydrogen Bond Acceptor (HBA) Capacity: Ethoxy Oxygen Confers an Additional H-Bonding Site vs. 2-Ethyl and 2-Chloro Analogs

The ortho-ethoxy substituent provides an ether oxygen that serves as an additional hydrogen bond acceptor, giving the target compound an HBA count of 3, compared to 2 for both the 2-ethyl and 2-chloro analogs [1]. This extra H-bonding capability may enhance binding to targets requiring polar interactions, such as kinase hinge regions or COX-2 active sites, where ether oxygens are known to participate in key interactions [2].

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area (TPSA): Balanced Permeability Profile vs. 2-Ethyl and 2-Chloro Analogs

The target compound (2-ethoxy) has a computed TPSA of 47.6 Ų, identical to the 2-methoxy analog, but 9.3 Ų higher than both the 2-ethyl and 2-chloro analogs (38.3 Ų each) [1]. TPSA values below 60 Ų are generally associated with good oral absorption, while values below 90 Ų are favorable for blood-brain barrier penetration. The 9.3 Ų difference may influence passive permeability, with the ethoxy compound offering a potentially better balance between solubility (via polarity) and membrane crossing (via lower TPSA) [2].

Membrane permeability CNS penetration Drug design

Molecular Flexibility: Increased Rotatable Bond Count vs. Chloro Analog May Favor Induced-Fit Binding

The target compound possesses 5 rotatable bonds, compared to 4 for both the 2-methoxy and 2-ethyl analogs, and 3 for the 2-chloro analog [1]. The ethoxy ethyl group introduces an additional freely rotating C–O and C–C bond beyond what is present in the methoxy analog. Increased conformational flexibility can be advantageous for induced-fit binding mechanisms, allowing the compound to adapt to target binding pockets that require ligand reorientation, though it may carry an entropic penalty in pre-organized binding sites [2].

Molecular flexibility Conformational entropy Binding kinetics

Class-Level Evidence: Chromene-Cinnamamide Scaffold Demonstrates COX-2 Selectivity Over COX-1

Literature evidence indicates that compounds bearing a chromen moiety exhibit moderate COX-2 inhibitory activity (IC50 range: 0.37–0.83 μM) with selectivity indices (COX-2/COX-1) ranging from 9.34 to 22.49 [1]. The N-arylcinnamamide scaffold has independently been shown to attenuate LPS-induced NF-κB activation, with potency varying by anilide substitution pattern [2]. While these data are not measured on the target compound itself, they establish the class-level precedent that the chromene-cinnamamide hybrid scaffold is a validated starting point for anti-inflammatory drug discovery, and that the ortho-substituent identity (ethoxy, methoxy, chloro, etc.) is a key determinant of biological outcome.

COX-2 inhibition Anti-inflammatory Selectivity index

Structural Differentiation: Ortho-Ethoxy vs. Ortho-Methoxy – Metabolic Stability Considerations

The 2-ethoxy substituent is expected to undergo O-deethylation by cytochrome P450 enzymes, whereas the 2-methoxy analog undergoes O-demethylation. From a metabolic chemistry perspective, O-deethylation generally proceeds at a slower rate than O-demethylation for sterically accessible substrates, as the ethyl group provides modest steric shielding of the ether oxygen [1]. This structural distinction—ethyl vs. methyl on the ether—may translate into differential microsomal stability, although no head-to-head metabolic stability data exist for these specific compounds. This inference is class-level only and should be verified experimentally.

Metabolic stability O-dealkylation Cytochrome P450

Recommended Application Scenarios for (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide Based on Current Evidence


Anti-Inflammatory Lead Optimization: COX-2 Selective Scaffold with Tunable ADME

Given the class-level evidence that chromene-containing compounds exhibit COX-2 selectivity (IC50 0.37–0.83 μM, SI up to 22.49) [1] and that N-arylcinnamamides attenuate NF-κB signaling [2], this compound is best positioned as a starting point for anti-inflammatory lead optimization. Its balanced XLogP3-AA of 3.4 and TPSA of 47.6 Ų offer a favorable ADME starting point relative to more lipophilic analogs (2-ethyl, XLogP 3.9) [3]. Procurement for COX-2 or NF-κB screening cascades is the most evidence-aligned use case.

Antimicrobial Screening: N-Arylcinnamamide Scaffold with Validated Antibacterial Potential

N-arylcinnamamide derivatives have demonstrated antimicrobial activity against staphylococcal strains and Mycobacterium tuberculosis in published studies [1]. The chromene-cinnamamide hybrid scaffold, specifically N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives, has shown significant antibacterial and antifungal activities [2]. The ortho-ethoxy substitution in the target compound provides a distinct physicochemical signature (HBA = 3, XLogP3-AA = 3.4) that may influence bacterial membrane penetration relative to the 2-chloro analog (HBA = 2, XLogP3-AA = 3.7). This compound is suitable for inclusion in antimicrobial screening libraries targeting Gram-positive pathogens.

Chemical Biology Probe Development: Orthogonal H-Bonding for Target Deconvolution

The ortho-ethoxy group provides an additional hydrogen bond acceptor (HBA = 3) compared to the 2-ethyl and 2-chloro analogs (HBA = 2) [1]. This property makes the ethoxy compound a useful tool for chemical biology studies where differential H-bonding capacity can be exploited for target deconvolution. In affinity-based proteomic profiling (e.g., thermal proteome profiling or chemical proteomics), the ethoxy compound can be used alongside the 2-ethyl analog as a matched pair to identify targets whose engagement depends on polar interactions with the ortho-substituent oxygen. This matched-pair strategy is enabled by the shared chromene-cinnamamide core with a single variable substituent.

Computational Chemistry and QSAR Model Building: Filling Physicochemical Diversity Space

The target compound occupies a specific position in physicochemical space (XLogP3-AA = 3.4, TPSA = 47.6 Ų, RotBonds = 5, HBA = 3) that is distinct from its closest analogs [1]. This makes it valuable for inclusion in quantitative structure-activity relationship (QSAR) model training sets, where it contributes diversity in the lipophilicity-polarity plane. Procurement for computational chemistry groups building predictive models for chromene or cinnamamide bioactivity is a valid application, as the compound helps cover a region of chemical space not adequately represented by the 2-methoxy, 2-ethyl, or 2-chloro congeners alone [2].

Quote Request

Request a Quote for (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.